An In-Depth Technical Guide to (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The fused heterocyclic scaffold, imidazo[2,1-b]thiazole, represents a privileged structure in medicinal chemistry, consistently capturing the attention of researchers due to its significant and diverse biological activities. This guide provides a detailed technical overview of a key derivative, (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol, intended to serve as a comprehensive resource for professionals engaged in drug discovery and development. We will delve into its chemical properties, outline a robust synthetic pathway, and explore its potential applications, grounding all information in established scientific literature.
Core Chemical Properties and Structural Elucidation
(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol, identified by the CAS Number 76919-40-9, is a key intermediate and building block in the synthesis of a wide array of biologically active molecules.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 76919-40-9 | [1] |
| Molecular Formula | C₇H₈N₂OS | [1] |
| Molecular Weight | 168.22 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not explicitly reported; related compounds exhibit melting points in the range of 140-290°C. | [2][3] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from solubility studies of similar heterocyclic compounds.[4] |
Structural Diagram
Caption: Chemical structure of (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol.
Synthesis and Purification
The synthesis of (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol is logically approached through a two-step sequence involving the formylation of a suitable precursor followed by reduction. This method provides a reliable and scalable route to the target compound.
Overall Synthetic Scheme
Caption: Two-step synthesis of (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol.
Step 1: Vilsmeier-Haack Formylation
The initial and critical step is the regioselective formylation of the electron-rich imidazo[2,1-b]thiazole ring system. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7] This electrophilic aromatic substitution introduces a formyl group at the C5 position, yielding 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,5-dimethylimidazo[2,1-b]thiazole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The crude product, 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of the Aldehyde
The second step involves the reduction of the aldehyde functionality of 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.
Experimental Protocol:
-
Dissolution: Dissolve 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for a few hours until the reaction is complete, as indicated by TLC analysis.
-
Quenching: Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol. The product can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Imidazo[2,1-b]thiazole Core Protons: Expect two doublets in the aromatic region, corresponding to the protons on the thiazole ring.
-
Methyl Group: A singlet in the upfield region (around 2.5 ppm) corresponding to the methyl protons at the C6 position.
-
Methylene Group: A singlet or a doublet (if coupled to the hydroxyl proton) for the CH₂OH protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Expect signals in the downfield region for the carbon atoms of the fused heterocyclic system.
-
Methyl Carbon: A signal in the upfield region for the C6-methyl carbon.
-
Methylene Carbon: A signal corresponding to the CH₂OH carbon.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.
-
C=N and C=C Stretching: Bands in the fingerprint region corresponding to the imidazo[2,1-b]thiazole ring system.
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.22 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group.
Reactivity and Potential for Derivatization
The chemical reactivity of (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol is primarily dictated by the hydroxyl group and the fused heterocyclic system.
-
Hydroxyl Group Reactivity: The primary alcohol functionality can undergo a variety of common transformations, including:
-
Oxidation: To the corresponding aldehyde (6-methylimidazo[2,1-b]thiazole-5-carbaldehyde) or carboxylic acid.
-
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively.
-
Substitution: Conversion to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
-
-
Heterocyclic Core Reactivity: The imidazo[2,1-b]thiazole ring system is generally stable but can undergo electrophilic substitution under specific conditions, although the existing substituents will direct the position of further functionalization.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of various therapeutic agents.[8] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer Activity: Numerous studies have reported the synthesis of imidazo[2,1-b]thiazole derivatives with potent anti-proliferative effects against various cancer cell lines.[3]
-
Anti-inflammatory and Analgesic Properties: The structural features of this scaffold are amenable to the design of inhibitors for enzymes involved in inflammatory pathways.
-
Antimicrobial and Antifungal Agents: The nitrogen and sulfur-containing heterocyclic system has been a fruitful source of novel antimicrobial and antifungal compounds.[9]
(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol serves as a crucial starting material for the synthesis of libraries of compounds based on the imidazo[2,1-b]thiazole core, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
Conclusion
(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the diverse biological activities of its derivatives, underscores its importance for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications, serving as a foundational resource for further investigation and innovation in this exciting area of drug discovery.
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